Potassium salicylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

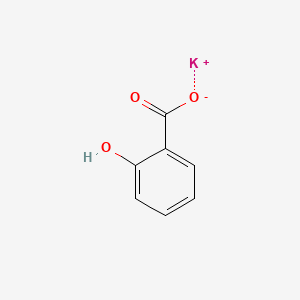

水杨酸钾是水杨酸的钾盐。 它是一种白色结晶粉末,化学式为C7H5KO3,摩尔质量为176.212 g/mol . 该化合物以其抑菌、杀真菌和角质溶解特性而闻名 . 它通常用于医药、化妆品以及食品防腐剂中。

作用机制

水杨酸钾主要通过抑制环氧合酶发挥作用,环氧合酶参与前列腺素的合成。这种抑制导致炎症和疼痛减轻。 此外,它通过破坏细菌和真菌的细胞膜发挥抑菌和杀真菌作用 .

类似化合物:

水杨酸钠: 在结构和功能上相似,但使用钠而不是钾。

水杨酸甲酯: 以其在局部止痛制剂中的应用而闻名。

乙酰水杨酸(阿司匹林): 广泛用作止痛和抗炎药。

独特性: 水杨酸钾的独特性在于它特定的钾离子,与其他水杨酸盐相比,它可以影响其溶解度和反应活性。 它在局部和全身制剂中的应用突出了其多功能性 .

生化分析

Biochemical Properties

Potassium salicylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, this compound is known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can interact with bacterial proteins, disrupting their function and leading to bacteriostatic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in certain cancer cells by activating caspases and other apoptotic proteins . It also affects cellular metabolism by uncoupling oxidative phosphorylation, leading to increased glycolysis and lactate production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. At the molecular level, this compound binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . It also interacts with mitochondrial proteins, uncoupling oxidative phosphorylation and disrupting ATP production . This leads to increased production of reactive oxygen species (ROS) and activation of stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to this compound in vitro has been shown to cause sustained inhibition of COX enzymes and prolonged anti-inflammatory effects . In vivo studies indicate that chronic exposure can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity . At high doses, this compound can cause toxicity, including gastrointestinal irritation, renal dysfunction, and central nervous system effects . These adverse effects are dose-dependent and highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glycine to form salicyluric acid . This process involves enzymes such as glycine N-acyltransferase. Additionally, this compound can influence metabolic flux by uncoupling oxidative phosphorylation, leading to increased glycolysis and altered metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, this compound can accumulate in the mitochondria, where it exerts its effects on oxidative phosphorylation . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound localizes to specific subcellular compartments, affecting its activity and function. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes and other proteins . The localization of this compound to the mitochondria is crucial for its role in uncoupling oxidative phosphorylation and inducing apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its subcellular targeting and activity.

准备方法

合成路线和反应条件: 水杨酸钾可以通过用氢氧化钾中和水杨酸来合成。反应通常在水溶液中进行,其中水杨酸溶解在水中,然后逐渐加入氢氧化钾,直到pH值达到中性。反应可以表示如下:

C7H6O3+KOH→C7H5KO3+H2O

工业生产方法: 在工业环境中,水杨酸钾的生产涉及相同的中和反应,但规模更大。该过程包括使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。 然后过滤混合物,得到的结晶水杨酸钾被结晶和干燥 .

反应类型:

氧化: 水杨酸钾可以发生氧化反应,特别是在强氧化剂存在的情况下,导致形成各种氧化产物。

取代: 由于苯环上存在羟基,它可以参与亲电芳香取代反应。

常用试剂和条件:

氧化剂: 高锰酸钾、过氧化氢。

取代试剂: 卤素、硝化试剂。

皂化条件: 用氢氧化钠或氢氧化钾的碱性条件。

主要产品:

氧化产物: 各种羧酸和醌。

取代产物: 卤代或硝化水杨酸酯。

皂化产物: 肥皂和甘油。

科学研究应用

水杨酸钾在科学研究中具有广泛的应用范围:

化学: 用作各种化学反应和合成过程中的试剂。

生物学: 用于与植物防御机制相关的研究,并用作生长调节剂。

医药: 利用其抗炎和止痛特性用于局部制剂。

相似化合物的比较

Sodium Salicylate: Similar in structure and function but uses sodium instead of potassium.

Methyl Salicylate: Known for its use in topical pain relief formulations.

Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory agent.

Uniqueness: Potassium salicylate is unique due to its specific potassium ion, which can influence its solubility and reactivity compared to other salicylates. Its applications in both topical and systemic formulations highlight its versatility .

属性

CAS 编号 |

578-36-9 |

|---|---|

分子式 |

C7H6KO3 |

分子量 |

177.22 g/mol |

IUPAC 名称 |

potassium;2-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

InChI 键 |

BTVIOHVPJXIYNL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)O)O.[K] |

| 578-36-9 | |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

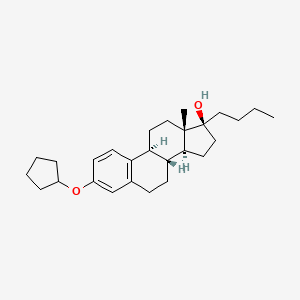

![(2S,4S,5R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1260315.png)

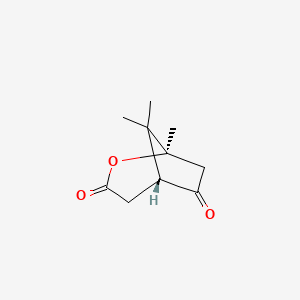

![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)

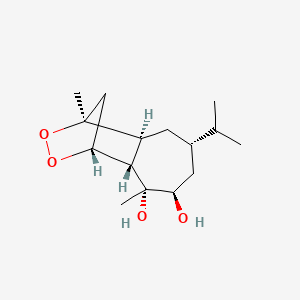

![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)

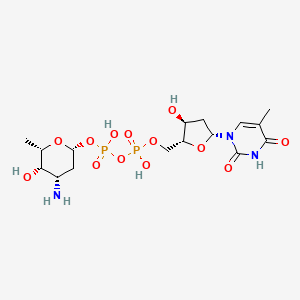

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)

![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)